molecular formula C29H42F3N9O9 B2913896 Cyclo (Arg-Gly-Asp-D-Phe-Lys)

Cyclo (Arg-Gly-Asp-D-Phe-Lys)

Cat. No.: B2913896
M. Wt: 717.7 g/mol
InChI Key: WHCQIPJAWCYHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo(-RGDfK) TFA is a cyclic peptide that includes the amino acids arginine, glycine, aspartic acid, phenylalanine, and lysine. The trifluoroacetic acid (TFA) salt form is commonly used in peptide synthesis and purification. This compound is notable for its role in biological research, particularly in studies related to cell adhesion and integrin binding.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclo(-RGDfK) TFA is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The cyclization of the peptide is achieved through the formation of a peptide bond between the amino and carboxyl termini of the linear peptide. The final product is cleaved from the resin and deprotected using a trifluoroacetic acid-based cleavage cocktail .

Industrial Production Methods: Industrial production of Cyclo(-RGDfK) TFA follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions: Cyclo(-RGDfK) TFA can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid side chains can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

Cyclo(-RGDfK) TFA has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and cyclization.

    Biology: Investigated for its role in cell adhesion and integrin binding, particularly in cancer research.

    Medicine: Explored as a potential therapeutic agent for targeting integrin receptors in various diseases.

    Industry: Utilized in the development of biomaterials and drug delivery systems.

Comparison with Similar Compounds

    Cyclo(-RGDfV): Another cyclic peptide with a similar RGD sequence but with valine instead of lysine.

    Cyclo(-RGDfC): Contains cysteine instead of lysine, which can form disulfide bonds.

    Cyclo(-RGDfNMeK): A methylated version of Cyclo(-RGDfK), which may have different binding affinities and biological activities.

Uniqueness: Cyclo(-RGDfK) TFA is unique due to its specific amino acid composition and the presence of lysine, which can influence its binding properties and biological activity. The trifluoroacetic acid salt form also enhances its solubility and stability for various applications.

Properties

IUPAC Name

2-[8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N9O7.C2HF3O2/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16;3-2(4,5)1(6)7/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCQIPJAWCYHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42F3N9O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

717.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.